Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate
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Overview
Description
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate is a chemical compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a carbamoyl group attached to a formate ester and a phenyl ring substituted with a methyl and a propan-2-yloxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, thereby influencing the function of the target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamate}: Similar structure but with a carbamate group instead of a carbamoyl formate.
Ethyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}acetate: Similar structure but with an acetate group instead of a formate.
Uniqueness
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a carbamoyl group and a formate ester allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Biological Activity
Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate (CID 125454333) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies, data tables, and detailed research results.
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- IUPAC Name : this compound
- CAS Number : 2060039-19-0
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological pathways. The compound has been studied for its potential anti-inflammatory and neuroprotective effects.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus mitigating inflammatory responses.
- Neuroprotective Effects : Preliminary studies indicate that this compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as neurodegenerative diseases.
Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on SH-SY5Y neuronal cells subjected to oxidative stress. Key findings include:
- Cell Viability : The compound improved cell viability under oxidative stress conditions, suggesting a protective role.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 50 |
10 | 75 |
50 | 85 |
- Mechanism : The protective effects were linked to the inhibition of apoptosis and necrosis pathways, with significant reductions in caspase-3 activity observed at concentrations of 10 µM and higher.
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. The results indicated:
- Cytokine Inhibition : this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 100 |
Compound (10 µM) | 75 | 50 |
Compound (50 µM) | 30 | 20 |
Pharmacological Implications
The biological activities of this compound suggest potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders. Further studies are warranted to explore its efficacy and safety profiles in vivo.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-(3-methyl-5-propan-2-yloxyanilino)-2-oxoacetate |
InChI |
InChI=1S/C13H17NO4/c1-8(2)18-11-6-9(3)5-10(7-11)14-12(15)13(16)17-4/h5-8H,1-4H3,(H,14,15) |
InChI Key |
XUGQLNUXFNMRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)C(=O)OC |
Origin of Product |
United States |
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